3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Dopamine D4 Receptor GPCR Binding Neuropharmacology

Sourcing a structurally defined, unsubstituted N-phenylpiperazine benzamide baseline for dopamine receptor SAR is challenging. This compound (CAS 1049374-62-0) solves that. • Baseline for D₄/D₂/D₃ selectivity SAR: unsubstituted terminal phenyl enables clean additive studies; predicted D₄ Ki 5-20 nM. • Propyl linker benchmark for PK profiling vs. ethyl-linked analogs. • Unsubstituted phenyl ring serves as a synthetic handle for late-stage diversification. Rigorous QC. Global shipping.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1049374-62-0
Cat. No. B2538281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS1049374-62-0
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
InChIKeyWPIRUFCTOZEQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide: Structural Identity and Pharmacophore Class


3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-62-0) is a synthetic small molecule (MW ≈353.5 g/mol, C₂₁H₂₇N₃O₂) belonging to the N-phenylpiperazine benzamide class . Its architecture—a 3‑methoxybenzamide core tethered via a propyl linker to a 4‑phenylpiperazine moiety—conforms to a well‑characterized pharmacophore for dopamine D₄ and serotonin 5‑HT₁A receptors [1]. While direct primary bioactivity data for this precise compound remain absent from the peer‑reviewed literature, its structural homology to extensively studied analogs (e.g., PB12 and CHEMBL357448) positions it as a rational candidate for CNS target‑focused screening libraries [2].

N‑phenylpiperazine benzamide pharmacophore for D₄ and 5‑HT₁A receptor studies
Structural baseline for additive SAR in aryl-substituent and linker-length campaigns
CNS GPCR screening library fit; no direct primary bioactivity data available

3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide: Non-Interchangeability with Analogues


The N‑phenylpiperazine benzamide scaffold exhibits extreme sensitivity to three structural variables: (i) the nature of the aryl substituent on the piperazine ring, (ii) the length of the alkyl linker between the amide nitrogen and the piperazine, and (iii) the position of the methoxy group on the benzamide ring. Published structure–activity relationship (SAR) campaigns demonstrate that shifting the methoxy group from the 3‑ to the 4‑position of the benzamide, or replacing the terminal phenyl group with a 4‑chlorophenyl or 2‑methoxyphenyl, can alter dopamine D₄ receptor affinity by more than 100‑fold [1]. Consequently, generic substitution of 3‑methoxy‑N‑[3‑(4‑phenylpiperazin‑1‑yl)propyl]benzamide with a seemingly similar analog—even one differing by a single chlorine atom—may result in a completely divergent receptor selectivity profile and invalidate a screening campaign [2].

Aryl substituent on piperazine
Replacing the unsubstituted phenyl with 4‑chlorophenyl or 2‑methoxyphenyl may shift D₄ affinity by orders of magnitude and alter D₂/D₄ selectivity. A single‑atom change can redirect receptor preference.
Alkyl linker length
Propyl vs. ethyl spacer can modify conformational flexibility and binding kinetics. Ethyl‑linked analogs like PB12 do not serve as direct functional replacements.
Methoxy position on benzamide
Shifting the methoxy group from 3‑ to 4‑position can invert selectivity profiles; SAR campaigns show that regioisomeric benzamides are not interchangeable.

3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide vs. Closest Structural Analogs


D₄ Receptor Affinity vs. 2‑Methoxyphenyl Analog

No direct D₄ binding data exist for the target compound. However, the closest commercially characterized analog—3‑methoxy‑N‑{3‑[4‑(2‑methoxyphenyl)‑piperazin‑1‑yl]‑propyl}‑benzamide (CHEMBL357448)—displays a Ki of 1.80 nM at human D₄ receptors, measured by [³H]spiroperidol displacement [1]. The target compound differs solely by the absence of the ortho‑methoxy group on the terminal phenyl ring. SAR from the PB12 series demonstrates that removing an electron‑withdrawing para‑chloro substituent (converting 4‑Cl‑phenyl to phenyl) reduces D₄ affinity by approximately 3‑ to 10‑fold [2]. Based on this class‑level trend, the target compound is predicted to exhibit D₄ Ki in the range of 5–20 nM—a physiochemically meaningful binding window that differs from the ultra‑high affinity (Ki 1.80 nM) of the 2‑methoxyphenyl comparator [1][2].

D₄ Affinity vs. 2‑OMe Analog
Class-level
Predicted Ki ~5–20 nM
(class‑level inference; no direct measurement)
Context‑dependent binding model fit
Comparator CHEMBL357448: Ki 1.80 nM; 3–11‑fold higher affinity
Dopamine D4 Receptor GPCR Binding Neuropharmacology

5‑HT₁A Receptor Affinity vs. 4‑Chlorophenyl Analog

The 2‑methoxyphenyl analog (CHEMBL357448) exhibits a 5‑HT₁A Ki of 19.8 nM in rat hippocampal membranes, alongside a D₄ Ki of 1.80 nM, yielding a D₄/5‑HT₁A selectivity ratio of approximately 11‑fold [1]. The 4‑chlorophenyl analog (CHEMBL92713) is annotated as a 5‑HT₁A ligand in the GLASS GPCR database, though quantitative Ki data are not publicly curated [2]. Removing the ortho‑methoxy or para‑chloro group (as in the target compound) is expected to reduce steric bulk and electron density on the terminal aromatic ring, potentially shifting the D₄/5‑HT₁A selectivity ratio relative to these substituted analogs [3]. The target compound therefore offers a structurally simpler phenylpiperazine baseline for probing the contribution of aryl substituents to 5‑HT₁A versus D₄ selectivity.

5‑HT₁A vs. 4‑Cl Analog
Class-level
Target: no data
Comparator (2‑OMe): 5‑HT₁A Ki 19.8 nM; D₄/5‑HT₁A ratio ≈11
Reported selectivity context; requires validation
Unsubstituted phenylpiperazine may yield distinct D₄‑preferential profile
Serotonin 5-HT1A Receptor CNS Receptor Screening GPCR Pharmacology

Propyl vs. Ethyl Linker: D₄ Affinity Impact

The target compound incorporates a propyl (–CH₂CH₂CH₂–) linker between the amide nitrogen and the piperazine ring, whereas the prototypical D₄ probe PB12 (N‑[2‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]ethyl]‑3‑methoxybenzamide) employs an ethyl (–CH₂CH₂–) linker [1]. The PB12 series established that linker elongation from ethyl to propyl systematically modulates D₄ affinity and D₄/D₂ selectivity [2]. Although PB12 itself achieves an IC₅₀ of 0.057 nM at D₄, its ethyl‑linked architecture imposes conformational constraints distinct from the propyl‑linked target compound [1]. The target compound's three‑carbon linker provides greater conformational flexibility around the piperazine–benzamide hinge, which may translate to distinct receptor‑binding kinetics and off‑rate profiles compared to ethyl‑linked analogs. No head‑to‑head data are available.

Linker: Propyl vs. Ethyl
Class-level
Propyl linker (–CH₂CH₂CH₂–) vs. PB12 ethyl linker. SAR trend: propyl may reduce D₄ affinity relative to ethyl.
Linker SAR interpretation context
PB12 D₄ IC₅₀ 0.057 nM; no head‑to‑head data available
Structure-Activity Relationship Linker Optimization Dopamine D4 Selectivity

Application Scenarios for 3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide


D₂-Like Receptor Selectivity Screening

Use as a structurally minimalist phenylpiperazine benzamide reference compound to probe the contribution of aryl substituents to D₄/D₂/D₃ selectivity in radioligand displacement assays. The absence of electron‑withdrawing or electron‑donating groups on the terminal phenyl ring makes it an ideal baseline for additive SAR studies, with predicted D₄ Ki in the 5–20 nM range [1].

Pharmacokinetic Comparator for Propyl-Linked CNS Candidates

Employ as a tool compound in microsomal stability and brain penetration studies to benchmark the PK properties conferred by the propyl linker and unsubstituted phenylpiperazine relative to ethyl‑linked analogs such as PB12 [2]. The propyl spacer and moderate predicted logP may offer differentiated metabolic stability profiles.

5‑HT₁A Cross-Reactivity in Antipsychotic Screening

Include in screening panels aimed at identifying D₄‑preferential ligands with minimized serotonergic off‑target activity. Based on class‑level inference from CHEMBL357448 (5‑HT₁A Ki = 19.8 nM), the target compound may exhibit a distinct D₄/5‑HT₁A selectivity signature relative to analogs bearing polar aryl substituents [3].

Probe Development via Late-Stage Functionalization

Leverage the unsubstituted terminal phenyl ring as a synthetic handle for late‑stage diversification (e.g., halogenation, bioconjugation) to generate focused libraries for D₄ receptor target engagement studies, using the affinity data from CHEMBL92713 (D₄ Ki = 5.40 nM) as a benchmark for the 4‑chlorophenyl derivative [4].

Application
Selection Property
Validation Focus
D₄/D₂ Selectivity Profiling
Minimalist phenylpiperazine baseline
D₄/D₂/D₃ displacement assays; additive SAR
Propyl‑Linker PK Comparison
Linker‑length impact on ADME
Microsomal stability and brain penetration vs. ethyl analogs
5‑HT₁A Cross‑Reactivity Screening
Aryl substituent contribution to selectivity
D₄/5‑HT₁A selectivity validation
Late‑Stage Diversification
Unsubstituted phenyl synthetic handle
Target‑engagement probe library generation
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